molecular formula C8H8I2N2O B3092894 N-(5-amino-2,4-diiodo-phenyl)acetamide CAS No. 123765-81-1

N-(5-amino-2,4-diiodo-phenyl)acetamide

Cat. No.: B3092894
CAS No.: 123765-81-1
M. Wt: 401.97 g/mol
InChI Key: NOGHJBRQBPKDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2,4-diiodo-phenyl)acetamide is an acetamide derivative featuring a para-substituted phenyl ring with amino (NH₂) and two iodine atoms at positions 2, 4, and 3.

  • Molecular Weight: Based on substituent contributions, the diiodo derivative is estimated to have a molecular weight of ~402.23 g/mol (replacing methyl groups in N-(5-amino-2,4-dimethylphenyl)acetamide (178.23 g/mol, ) with iodine atoms).
  • Synthesis: Likely synthesized via iodination of precursor acetamides or coupling reactions involving iodinated anilines, analogous to methods for diazenyl and chloro-substituted analogs .

Properties

IUPAC Name

N-(5-amino-2,4-diiodophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8I2N2O/c1-4(13)12-8-3-7(11)5(9)2-6(8)10/h2-3H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGHJBRQBPKDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)N)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8I2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2,4-diiodo-phenyl)acetamide typically involves the iodination of a precursor compound followed by the introduction of the acetamide group. One common synthetic route includes the following steps:

    Iodination: The precursor compound, such as 5-amino-2-phenylacetamide, is subjected to iodination using iodine and an oxidizing agent like hydrogen peroxide or sodium iodate

    Acetylation: The iodinated intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine. This step introduces the acetamide group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2,4-diiodo-phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to remove the iodine atoms or to convert the acetamide group to an amine group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups using nucleophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid, acidic medium.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles like sodium hydroxide, alkyl halides, or aryl halides.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Deiodinated compounds or amine derivatives.

    Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.

Scientific Research Applications

N-(5-amino-2,4-diiodo-phenyl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-amino-2,4-diiodo-phenyl)acetamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s iodine atoms and amino group play crucial roles in binding to active sites and modulating biological activities. The acetamide group may also contribute to the compound’s stability and solubility, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Comparative Analysis of Acetamide Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
N-(5-Amino-2,4-diiodo-phenyl)acetamide 5-NH₂, 2,4-I₂ C₈H₈I₂N₂O ~402.23* Estimated high halogen bonding potential -
N-(5-Amino-2,4-dimethylphenyl)acetamide 5-NH₂, 2,4-CH₃ C₁₀H₁₄N₂O 178.23 Density: 1.132 g/cm³; Safety data available
N-(3-Chloro-4-hydroxyphenyl)acetamide 3-Cl, 4-OH C₈H₈ClNO₂ 185.61 Photodegradation product; low cytotoxicity
N-(4-Hydroxyphenyl)acetamide 4-OH C₈H₉NO₂ 151.16 Common metabolite; ~289,000 patent references
N-{2-[2-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide Diazenyl, cyano, nitro C₁₉H₁₉N₇O₅ 437.41 Planar aromatic rings; intramolecular H-bonding
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide 3,4-Cl₂, pyrazolyl C₁₉H₁₇Cl₂N₃O₂ 406.26 Antimicrobial potential; R₂²(10) hydrogen-bonded dimers

*Calculated based on substituent replacement from .

Structural and Functional Comparisons

Halogen vs. Alkyl Substituents
  • Iodine vs. Methyl: The diiodo derivative’s bulkier substituents increase molecular weight and polarizability compared to N-(5-amino-2,4-dimethylphenyl)acetamide. Iodine’s electronegativity may enhance intermolecular interactions (e.g., halogen bonding), impacting crystal packing and solubility .
  • Chloro vs. Iodo : Chlorinated analogs (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) exhibit lower molecular weights and distinct electronic effects, favoring photodegradation pathways .
Functional Group Diversity
  • Diazenyl/Cyano/Nitro Groups: Derivatives like N-{2-[2-(2-cyano-4,6-dinitrophenyl)diazenyl]...acetamide exhibit planar aromatic systems with intramolecular N–H···N hydrogen bonds, stabilizing their crystal structures . These groups confer strong electron-withdrawing effects, contrasting with the electron-donating amino group in the diiodo compound.
  • Heterocyclic Moieties : Thiazole (), pyrimidine (), and pyrazole () derivatives demonstrate enhanced bioactivity (e.g., analgesic or antimicrobial effects) due to heterocyclic coordination capabilities.

Biological Activity

N-(5-amino-2,4-diiodo-phenyl)acetamide is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

This compound possesses unique structural features that contribute to its biological activity. The presence of iodine atoms and an amino group allows for interactions with various molecular targets, including enzymes and proteins. The acetamide group enhances the compound's stability and solubility, which are crucial for its effectiveness in biological systems.

The mechanism of action involves binding to active sites on target molecules, influencing enzyme activities and protein interactions. This binding can modulate biological processes, leading to potential therapeutic effects such as anti-inflammatory and antimicrobial activities.

Biological Activity

Research has demonstrated several biological activities associated with this compound, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeatureBiological Activity
N-(5-amino-2,4-dichloro-phenyl)acetamideChlorine instead of iodineVaries; typically less potent than iodine analogs
N-(5-amino-2,4-dibromo-phenyl)acetamideBromine instead of iodineSimilar reactivity; specific activities may differ
N-(5-amino-2,4-difluoro-phenyl)acetamideFluorine instead of iodineDistinct electronic effects; may alter biological interactions

This comparison indicates that the iodine atoms in this compound may impart specific reactivity and biological properties that differ significantly from those of its chloro, bromo, and fluoro analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on Antimicrobial Properties : A study indicated that derivatives of acetamides showed varying degrees of antimicrobial activity against different bacterial strains. The findings suggested that modifications at the phenyl ring could enhance efficacy .
  • Neuroprotective Effects : Compounds related to this class have been evaluated for neuroprotective effects in vitro. One study found that certain derivatives exhibited protective effects on neuronal cell lines against oxidative stress-induced damage .
  • Pharmacokinetic Studies : Research on pharmacokinetics highlighted the importance of structural modifications in enhancing bioavailability and therapeutic efficacy. For instance, compounds with better solubility profiles showed improved absorption rates in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-amino-2,4-diiodo-phenyl)acetamide
Reactant of Route 2
N-(5-amino-2,4-diiodo-phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.